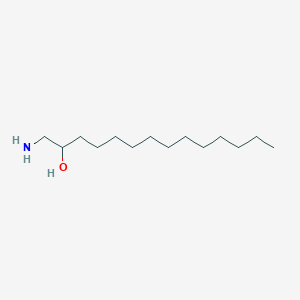

1-Amino-tetradecan-2-ol

Description

1-Amino-tetradecan-2-ol is a long-chain amino alcohol with a molecular formula of C₁₄H₃₁NO. It features a 14-carbon backbone with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2. This structural configuration grants it amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments.

Properties

IUPAC Name |

1-aminotetradecan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14,16H,2-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGKYUVCADNOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Amino-tetradecan-2-ol with structurally related amino alcohols, based on data extrapolated from evidence on shorter-chain analogs and substitution patterns:

| Compound Name | Molecular Formula | Chain Length | Functional Group Positions | Key Properties | Applications |

|---|---|---|---|---|---|

| 1-Amino-tetradecan-2-ol | C₁₄H₃₁NO | 14 carbons | -NH₂ (C1), -OH (C2) | High hydrophobicity; potential for membrane interactions | Surfactants, lipid-based drug carriers |

| 1-Aminohexan-2-ol | C₆H₁₅NO | 6 carbons | -NH₂ (C1), -OH (C2) | Moderate solubility; chiral center for asymmetric catalysis | Chiral auxiliaries, organic synthesis |

| 2-Amino-1-(4-methylphenyl)ethan-1-ol | C₉H₁₃NO | Phenyl-substituted | -NH₂ (C2), -OH (C1), methyl (C4) | Enhanced aromatic interactions; improved pharmacokinetics | Medicinal chemistry, receptor ligands |

| 1-Amino-3-(thiophen-2-yl)propan-2-ol | C₇H₁₁NOS | Thiophene-substituted | -NH₂ (C1), -OH (C2), thiophene (C3) | Electrophilic reactivity; potential anticancer activity | Bioactive compound synthesis |

| 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol | C₅H₈N₃O₂ | Oxadiazole-substituted | -NH₂ (C2), -OH (C1), oxadiazole (C2) | Dual functional groups for diverse reactivity | Heterocyclic chemistry, drug design |

Key Differentiators of 1-Amino-tetradecan-2-ol :

Chain Length and Hydrophobicity: Its 14-carbon chain distinguishes it from shorter analogs (e.g., 1-Aminohexan-2-ol), conferring higher lipid solubility. This property may enhance its utility in lipid bilayer penetration or sustained-release formulations .

Functional Group Spatial Arrangement: The proximity of the amino and hydroxyl groups (C1 and C2) could enable intramolecular hydrogen bonding, stabilizing specific conformations—a feature observed in chiral amino alcohols like 1-Aminohexan-2-ol .

Comparison with Aromatic Analogs: Unlike phenyl- or thiophene-substituted analogs (e.g., ), 1-Amino-tetradecan-2-ol lacks aromaticity, reducing π-π stacking interactions but increasing flexibility for hydrophobic binding .

Research Findings and Methodological Considerations

Contradictions and Gaps :

- Solubility Data: Shorter-chain amino alcohols exhibit moderate water solubility (e.g., 1-Aminohexan-2-ol), but the hydrophobicity of 1-Amino-tetradecan-2-ol may limit this property. Standardized solubility assays are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.